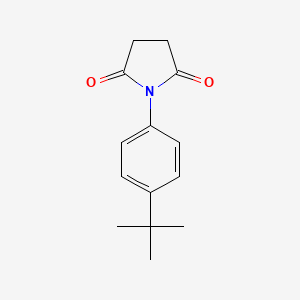

N-(4-tert-Butylphenyl)succinimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

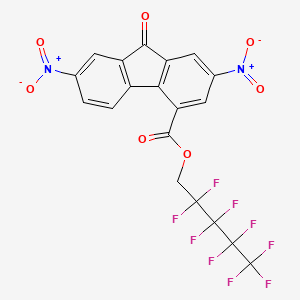

“N-(4-tert-Butylphenyl)succinimide” is a chemical compound with the molecular formula C14H17NO2 . It is a derivative of succinimide, which is a cyclic imide .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of chiral lithium amide desymmetrisation of an N-ortho-tert-butylphenyl succinimide to generate a putative atropisomeric intermediate enolate . This process is part of a novel approach to chiral succinimides and derived compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, succinimides in general are known to undergo various reactions. For instance, they can be formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal residue .科学的研究の応用

1. Synthesis of Atropisomeric Succinimides

N-(4-tert-Butylphenyl)succinimide is utilized in the synthesis of atropisomeric succinimides. These compounds are significant due to their axial chirality and the presence of quaternary and tertiary stereocenters. A notable example of this application is the desymmetrization of N-(2-tert-butylphenyl)maleimides using Michael addition reactions, which efficiently generates axially chiral succinimides (Di Iorio et al., 2017).

2. Synthesis of Chiral Lignan Lactone

Another application is in the synthesis of the lignan lactone (+)-hinokinin. This process involves chiral lithium amide desymmetrization of an N-ortho-tert-butylphenyl succinimide to produce atropisomeric intermediate enolates, which are valuable in organic chemistry (Bennett et al., 2004).

3. Photochemistry of Succinimides

In the field of photochemistry, this compound is studied for its reactivity under ultraviolet irradiation. This research contributes to understanding the stereoelectronic requirements for intramolecular hydrogen atom abstraction, which is a fundamental process in photochemistry (Fu et al., 1994).

4. Catalytic Asymmetric Michael Addition/Desymmetrization

The compound also finds use in catalytic asymmetric Michael addition/desymmetrization reactions. These reactions are pivotal for creating compounds with both atom chirality and axial chirality, essential in developing new pharmaceuticals and chemicals with specific chiral properties (Zhang et al., 2015).

5. Synthesis of Ionic Liquids

Another significant application is in the synthesis of task-specific ionic liquids (TSILs) for metal ion extraction. The derivatives of this compound in this context offer promising results in the extraction of metals like cobalt and nickel from chloride solutions, showing higher efficacy compared to other ionic liquids (Tran et al., 2020).

Safety and Hazards

While specific safety and hazard information for N-(4-tert-Butylphenyl)succinimide is not available, succinimides are generally considered hazardous. They can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

IUPAC Name |

1-(4-tert-butylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGRADPBIJTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

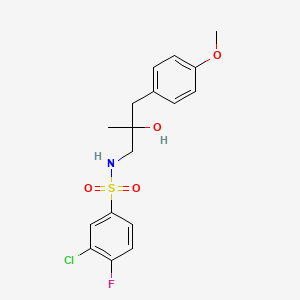

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

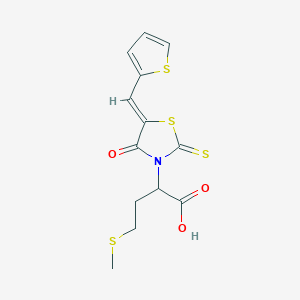

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

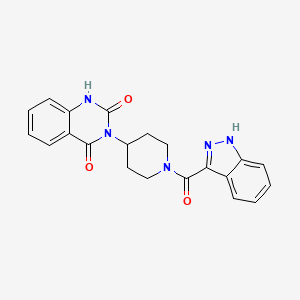

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)

![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)